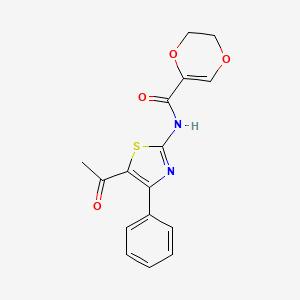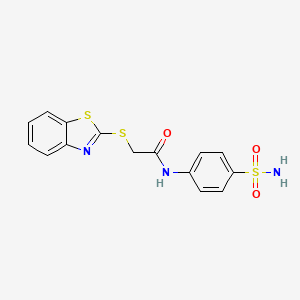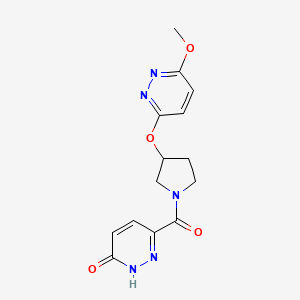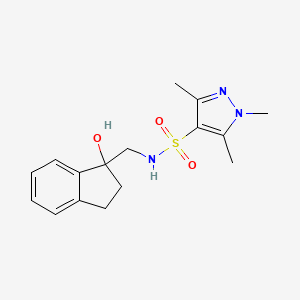![molecular formula C23H16N4O6S2 B2947682 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 868148-68-9](/img/structure/B2947682.png)
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide is a complex organic compound that features a benzo[c]chromene core with two pyridin-4-yl groups and two sulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzo[c]chromene core and introduce the pyridin-4-yl groups through a series of substitution reactions. The sulfonamide groups are then added using sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyridin-4-yl and sulfonamide groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may have potential as a bioactive molecule for studying enzyme interactions and cellular pathways.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-yl groups can participate in hydrogen bonding and π-π interactions, while the sulfonamide groups can form strong ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridin-4-yl groups and has been studied for its crystal structure and interaction energies.
3,6-di-4-pyridinyl-1,2,4,5-tetrazine: Another compound with pyridin-4-yl groups, known for its unique chemical properties.
Uniqueness
6-oxo-N3,N8-bis(pyridin-4-yl)-6H-benzo[c]chromene-3,8-disulfonamide is unique due to its combination of a benzo[c]chromene core with both pyridin-4-yl and sulfonamide groups. This structural arrangement provides a distinct set of chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
6-oxo-3-N,8-N-dipyridin-4-ylbenzo[c]chromene-3,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6S2/c28-23-21-13-17(34(29,30)26-15-5-9-24-10-6-15)1-3-19(21)20-4-2-18(14-22(20)33-23)35(31,32)27-16-7-11-25-12-8-16/h1-14H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOPMQIIAUVCJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NC3=CC=NC=C3)C(=O)OC4=C2C=CC(=C4)S(=O)(=O)NC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2947603.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,3-dimethoxybenzamide](/img/structure/B2947604.png)
![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)

![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)
![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2947614.png)




